Cas no 916792-16-0 (6-cyclohexyloxypyridine-3-carbaldehyde)

6-cyclohexyloxypyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 6-cyclohexyloxypyridine-3-carbaldehyde
- AC1Q6PXG
- AG-A-89947
- AG-B-05228
- 6-(CYCLOHEXYLOXY)NICOTINALDEHYDE
- 6-(CyclohexYl-Oxy)Pyridine-3-Carbaldehyde
- 2-Cyclohexyloxypyridine-5-carboxaldehyde
- 6-CYCLOHEXYLOXYPYRIDINE-3-CARBOXALDEHYDE
- AS-40645
- AKOS024015254
- MFCD08060944
- DTXSID00654800
- 6-(Cyclohexyloxy)pyridine-3-carbaldehyde
- SCHEMBL14721607
- 6-(Cyclohexyloxy)nicotinaldehyde, AldrichCPR
- 916792-16-0
- CS-0325864
-
- MDL: MFCD08060944
- Inchi: InChI=1S/C12H15NO2/c14-9-10-6-7-12(13-8-10)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2
- InChI Key: KTDSNAKFASLMHF-UHFFFAOYSA-N
- SMILES: C1CCC(CC1)OC2=NC=C(C=C2)C=O
Computed Properties
- Exact Mass: 205.110278721g/mol
- Monoisotopic Mass: 205.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.2Ų
- XLogP3: 2.4
Experimental Properties
- Sensitiveness: Air & Light Sensitive
6-cyclohexyloxypyridine-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB176393-1 g |
2-Cyclohexyloxypyridine-5-carboxaldehyde, 97%; . |
916792-16-0 | 97% | 1g |
€145.40 | 2023-06-23 | |
Alichem | A029207427-1g |
6-(Cyclohexyloxy)nicotinaldehyde |
916792-16-0 | 95% | 1g |
$277.20 | 2023-08-31 | |
Alichem | A029207427-5g |
6-(Cyclohexyloxy)nicotinaldehyde |
916792-16-0 | 95% | 5g |
$830.61 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396534-1g |
6-(Cyclohexyloxy)nicotinaldehyde |
916792-16-0 | 95+% | 1g |
¥2419.00 | 2024-04-25 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H50129-1g |
2-Cyclohexyloxypyridine-5-carboxaldehyde, 97% |
916792-16-0 | 97% | 1g |
¥3972.00 | 2023-02-25 | |
Chemenu | CM315089-5g |
6-(Cyclohexyloxy)nicotinaldehyde |
916792-16-0 | 95% | 5g |
$1271 | 2024-07-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H50129-5g |
2-Cyclohexyloxypyridine-5-carboxaldehyde, 97% |
916792-16-0 | 97% | 5g |
¥16426.00 | 2023-02-25 | |
Chemenu | CM315089-5g |
6-(Cyclohexyloxy)nicotinaldehyde |
916792-16-0 | 95% | 5g |
$739 | 2021-08-18 | |
abcr | AB176393-1g |
2-Cyclohexyloxypyridine-5-carboxaldehyde, 97%; . |
916792-16-0 | 97% | 1g |
€150.20 | 2024-06-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396534-5g |
6-(Cyclohexyloxy)nicotinaldehyde |
916792-16-0 | 95+% | 5g |
¥11436.00 | 2024-04-25 |
6-cyclohexyloxypyridine-3-carbaldehyde Related Literature
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
Additional information on 6-cyclohexyloxypyridine-3-carbaldehyde
Professional Introduction to 6-cyclohexyloxypyridine-3-carbaldehyde (CAS No. 916792-16-0)
6-cyclohexyloxypyridine-3-carbaldehyde, a compound with the chemical identifier CAS No. 916792-16-0, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and development. The presence of both a cyclohexyloxy group and a pyridine ring with an aldehyde functionality makes it a versatile intermediate for synthesizing various bioactive molecules.
The structural composition of 6-cyclohexyloxypyridine-3-carbaldehyde is highly intriguing from a chemical perspective. The cyclohexyloxy moiety contributes to the compound's lipophilicity, enhancing its solubility in organic solvents and facilitating its interaction with biological targets. On the other hand, the pyridine ring, known for its electron-deficient nature, serves as a critical pharmacophore in many pharmacological agents. The aldehyde group at the 3-position of the pyridine ring further expands its synthetic utility, allowing for diverse chemical modifications and derivatization.
In recent years, there has been a surge in research focusing on heterocyclic compounds due to their wide-ranging biological activities. Among these, pyridine derivatives have been extensively studied for their roles in modulating various biological pathways. The compound 6-cyclohexyloxypyridine-3-carbaldehyde is no exception and has been explored in several preclinical studies for its potential therapeutic effects.
One of the most promising applications of 6-cyclohexyloxypyridine-3-carbaldehyde lies in its use as a scaffold for developing novel inhibitors targeting enzymes involved in inflammatory and immunological processes. Recent studies have highlighted its efficacy in inhibiting certain key enzymes such as COX-2 and LOX-5, which are implicated in chronic inflammatory diseases. The ability of this compound to modulate these enzymes suggests its potential as an anti-inflammatory agent.
Moreover, the compound has shown promise in oncology research. Preliminary investigations indicate that 6-cyclohexyloxypyridine-3-carbaldehyde can interfere with critical signaling pathways involved in cancer cell proliferation and survival. Specifically, it has been observed to inhibit the activity of kinases such as EGFR and JAK2, which are frequently overexpressed in various cancers. These findings make it an attractive candidate for further development into an anticancer therapeutic.
The synthesis of 6-cyclohexyloxypyridine-3-carbaldehyde involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the functionalization of a pyridine precursor followed by the introduction of the cyclohexyloxy group. Advanced catalytic methods have been employed to achieve high yields and purity, ensuring that the final product meets stringent pharmaceutical standards.
The pharmacokinetic properties of 6-cyclohexyloxypyridine-3-carbaldehyde are also worth examining. Studies have demonstrated that this compound exhibits good oral bioavailability and moderate metabolic stability, suggesting its feasibility for clinical translation. Additionally, its favorable pharmacokinetic profile reduces concerns regarding rapid degradation or excretion, which are common challenges in drug development.
In conclusion, 6-cyclohexyloxypyridine-3-carbaldehyde (CAS No. 916792-16-0) stands out as a remarkable compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it a valuable tool for researchers exploring new therapeutic strategies. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly pivotal role in shaping the future of medicine.
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